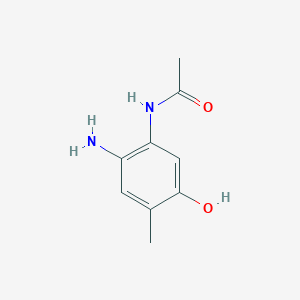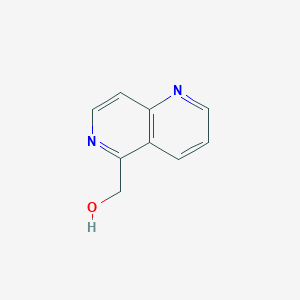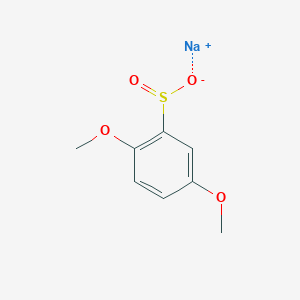
2,5-Dimethoxybenzenesulfinic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,5-dimethoxybenzene-1-sulfinate is an organosulfur compound with the molecular formula C8H9NaO4S. It is a sodium salt of 2,5-dimethoxybenzenesulfinic acid and is used primarily in organic synthesis. This compound is known for its versatility in forming various organosulfur compounds, making it a valuable reagent in chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 2,5-dimethoxybenzene-1-sulfinate can be synthesized through several methods. One common approach involves the reduction of sulfonyl chlorides or the oxidation of thiols . The reaction conditions typically include the use of reducing agents such as sodium borohydride or oxidizing agents like hydrogen peroxide. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of sodium sulfinates often involves large-scale reduction processes. These methods are optimized for efficiency and yield, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,5-dimethoxybenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and sulfones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products
The major products formed from these reactions include sulfonic acids, thiols, sulfonamides, and sulfones. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Sodium 2,5-dimethoxybenzene-1-sulfinate has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 2,5-dimethoxybenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form various bonds, including S–S, N–S, and C–S bonds, through nucleophilic substitution or radical-mediated processes . The molecular targets and pathways involved in these reactions are primarily determined by the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Sodium benzenesulfinate
- Sodium methanesulfinate
- Sodium toluenesulfinate
Uniqueness
Sodium 2,5-dimethoxybenzene-1-sulfinate is unique due to its methoxy substituents, which enhance its reactivity and selectivity in certain reactions. Compared to other sodium sulfinates, it offers distinct advantages in the synthesis of specific organosulfur compounds, making it a valuable reagent in both research and industrial applications .
Properties
Molecular Formula |
C8H9NaO4S |
|---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
sodium;2,5-dimethoxybenzenesulfinate |
InChI |
InChI=1S/C8H10O4S.Na/c1-11-6-3-4-7(12-2)8(5-6)13(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
HQZGAGATHZWYHN-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13248012.png)
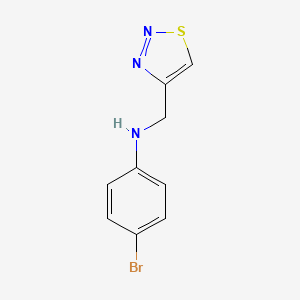

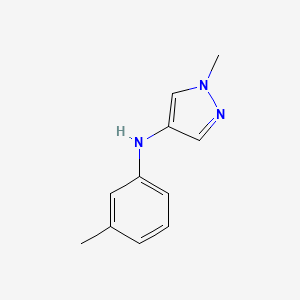
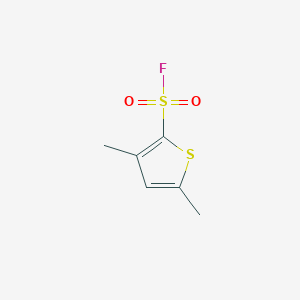
![3-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13248040.png)
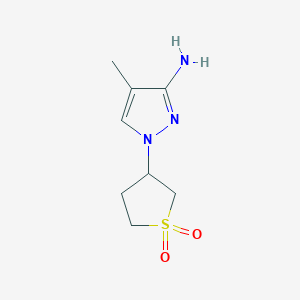
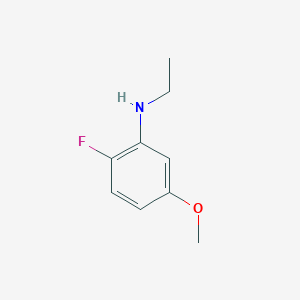
![{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13248062.png)
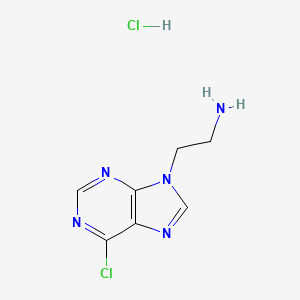
![(3-Methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13248071.png)

